molecular formula C14H15NO2S B5379056 3,4-dimethyl-N-phenylbenzenesulfonamide

3,4-dimethyl-N-phenylbenzenesulfonamide

Cat. No. B5379056
M. Wt: 261.34 g/mol
InChI Key: UIOPRWAGWCXPHJ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-phenylbenzenesulfonamide (DPBS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes are involved in the regulation of pH in various tissues, and their inhibition has been linked to the treatment of diseases such as glaucoma and epilepsy. 3,4-dimethyl-N-phenylbenzenesulfonamide has been shown to inhibit CA enzymes in vitro, and its inhibitory activity has been compared to that of other sulfonamide derivatives.
Biochemical and Physiological Effects:
3,4-dimethyl-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of CA enzymes, the induction of apoptosis in cancer cells, and the modulation of the immune response. 3,4-dimethyl-N-phenylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which may make it useful in the treatment of diseases such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments, including its high yield and purity, its stability under various conditions, and its low toxicity. However, 3,4-dimethyl-N-phenylbenzenesulfonamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-phenylbenzenesulfonamide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in catalysis and coordination chemistry. In addition, the use of 3,4-dimethyl-N-phenylbenzenesulfonamide as a fluorescent probe for metal ions may have potential applications in environmental monitoring and bioimaging.
Conclusion:
In conclusion, 3,4-dimethyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has shown potential for various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-phenylbenzenesulfonamide in various fields.

Synthesis Methods

3,4-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The yield and purity of 3,4-dimethyl-N-phenylbenzenesulfonamide can be improved by using different solvents, temperatures, and reaction times.

Scientific Research Applications

3,4-dimethyl-N-phenylbenzenesulfonamide has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions such as copper, zinc, and cadmium. 3,4-dimethyl-N-phenylbenzenesulfonamide has also been used as a catalyst in organic reactions, such as the synthesis of 1,2,3-triazoles. In addition, 3,4-dimethyl-N-phenylbenzenesulfonamide has been used as a ligand in coordination chemistry, and as a precursor for the synthesis of other sulfonamide derivatives.

properties

IUPAC Name

3,4-dimethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-8-9-14(10-12(11)2)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOPRWAGWCXPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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